![molecular formula C11H13ClN4O B043381 2-アミノ-6-メチルジピリド[1,2-a:3',2'-d]イミダゾール塩酸塩水和物 CAS No. 210049-10-8](/img/structure/B43381.png)

2-アミノ-6-メチルジピリド[1,2-a:3',2'-d]イミダゾール塩酸塩水和物

説明

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are structurally related to the compound of interest, employs various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. These methods highlight the versatility and adaptability in synthesizing complex imidazole-based scaffolds from readily available chemicals (Bagdi et al., 2015).

Molecular Structure Analysis

The molecular structure of related imidazo[1,2-a]pyridine compounds reveals a fused bicyclic 5-6 heterocycle that serves as a "drug prejudice" scaffold, indicating its significance in drug design due to the stability and bioactivity associated with such structures. Detailed structural analyses often involve X-ray crystallography, NMR, and mass spectrometry to elucidate the configuration and conformation of these molecules.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including metal-free oxidative C-N coupling reactions, demonstrating their reactivity and potential for further functionalization. These reactions are significant for expanding the chemical diversity of the imidazole scaffold and exploring its chemical properties (Ma et al., 2011).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridines, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and their suitability for various applications. These properties are often determined through experimental measurements and contribute to the compound's applicability in material science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are essential for the practical applications of imidazo[1,2-a]pyridines. Studies on these compounds reveal insights into their stability, reactivity, and potential for use in complex chemical synthesis and as functional materials (Yang et al., 2005).

科学的研究の応用

がん研究

この化合物は、その発がん性のためにがん研究で使用されています。 . 発がん性ヘテロ環式アミンへのヒトの暴露を調査するために使用されます。 .

変異原性研究

この化合物は、変異原性研究で使用されています。 . それは、L-グルタミン酸熱分解物から得られる変異原性成分です。 .

生化学的研究

それは、さまざまな生化学的プロセスの影響を研究するために、生化学的研究で使用されています。 .

薬理学的研究

この化合物は、さまざまな生物系に対するその影響を研究するために、薬理学的研究で使用されています。 .

毒性学的研究

それは、その毒性効果と作用機序を研究するために、毒性学的研究で使用されています。 .

環境研究

作用機序

Target of Action

It is known to be a mutagenic component isolated from l-glutamic acid pyrolysate .

Mode of Action

It is known to be a carcinogenic heterocyclic amine . Carcinogenic heterocyclic amines typically exert their effects by forming DNA adducts, leading to mutations and potentially cancer.

Pharmacokinetics

One study suggests that one of the excretory pathways of these carcinogens is via the kidney .

Result of Action

The compound is a confirmed carcinogen with experimental carcinogenic data . It has been reported to induce prophage in bacteria and is mutagenic in Salmonella typhimurium in the presence of an exogenous metabolic system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it is sensitive to light and is hygroscopic . Therefore, it should be stored at room temperature in a dark place to maintain its stability .

特性

IUPAC Name |

10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4.ClH.H2O/c1-7-3-2-6-15-10(7)13-8-4-5-9(12)14-11(8)15;;/h2-6H,1H3,(H2,12,14);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBNFZWVPJAQMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C2N=C(C=C3)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647647 | |

| Record name | 6-Methylimidazo[1,2-a:5,4-b']dipyridin-2-amine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210049-10-8, 67730-11-4 | |

| Record name | 6-Methylimidazo[1,2-a:5,4-b']dipyridin-2-amine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

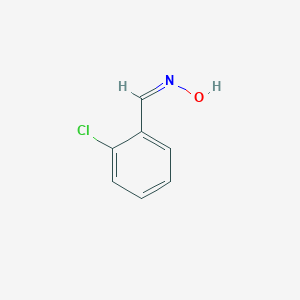

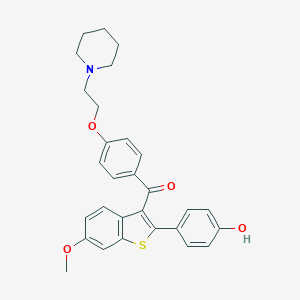

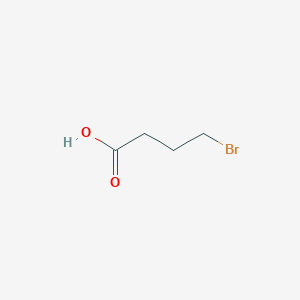

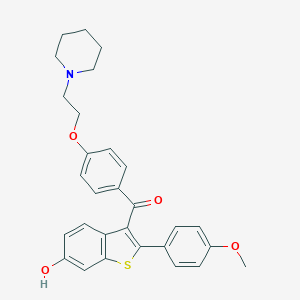

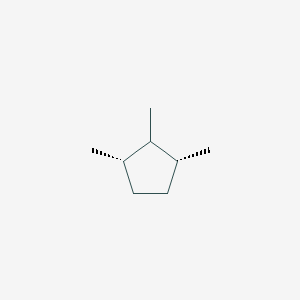

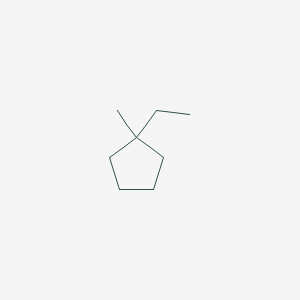

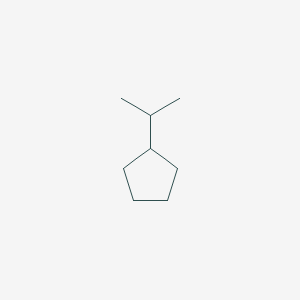

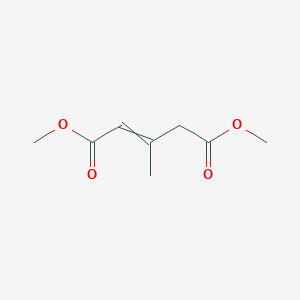

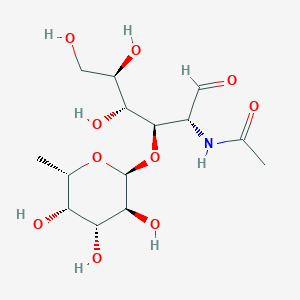

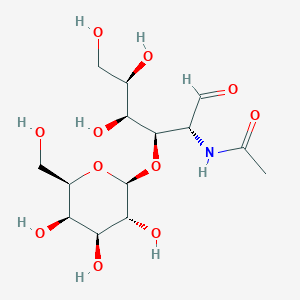

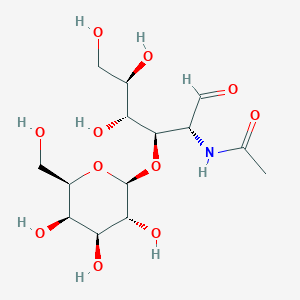

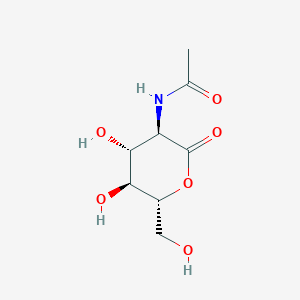

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。